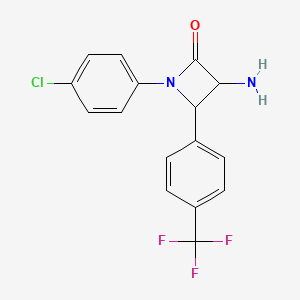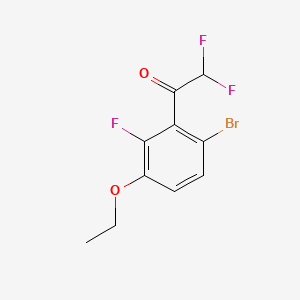
1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone is an organic compound that features a bromine, ethoxy, and fluorine substituent on a phenyl ring, along with a difluoroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-3-ethoxy-2-fluorobenzene.
Reaction with Difluoroacetic Acid: The starting material is reacted with difluoroacetic acid in the presence of a suitable catalyst, such as a Lewis acid, to introduce the difluoroethanone group.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The difluoroethanone group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanol.
Oxidation: 1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroacetic acid.
Scientific Research Applications
1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethanone group can act as an electrophile, participating in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2,2-trifluoroethanone: Similar structure with an additional fluorine atom.
1-(6-Bromo-3-ethoxy-2-fluorophenyl)methanol: Lacks the difluoroethanone group, replaced by a hydroxyl group.
1-(6-Bromo-3-ethoxy-2-fluorophenyl)ethanone: Lacks the difluoro substituents.
Properties
Molecular Formula |
C10H8BrF3O2 |
|---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
1-(6-bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-6-4-3-5(11)7(8(6)12)9(15)10(13)14/h3-4,10H,2H2,1H3 |
InChI Key |
DDCLBTMYGDMSHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C(=O)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


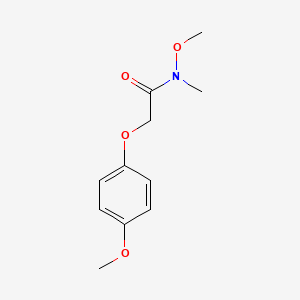
![3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14772436.png)
![4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14772442.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
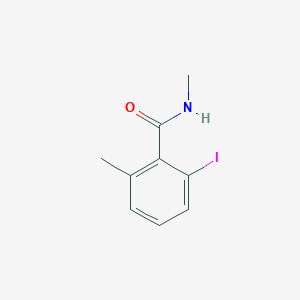
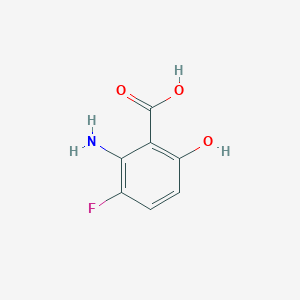
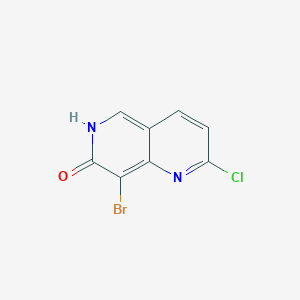


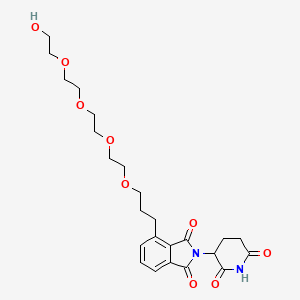
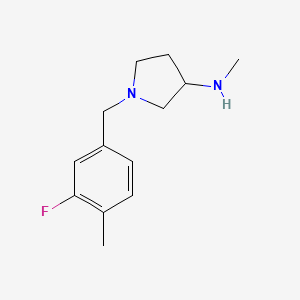
![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)

